70-Fold Higher ALDH2 Inhibitory Potency Compared to the Clinical Candidate CB29
In head-to-head cross-study comparisons using the same recombinant human ALDH2 enzyme assay with propionaldehyde as the substrate, 1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione (IC50: 229 nM) demonstrates 70-fold greater inhibitory potency than the well-known ALDH3A1/ALDH2 modulator CB29 (IC50: 16,000 nM) [1][2]. This directly translates to significantly lower compound consumption in dose-response studies.
| Evidence Dimension | Inhibition of recombinant human ALDH2 enzyme (IC50) |
|---|---|
| Target Compound Data | IC50 = 229 nM |
| Comparator Or Baseline | CB29 (BDBM109210) IC50 = 16,000 nM |
| Quantified Difference | Approximately 70-fold higher potency for the target compound |
| Conditions | N-terminal His6-tagged recombinant human mitochondrial ALDH2; propionaldehyde as substrate; 20 minute pre-incubation; spectrophotometric NADH detection [1] |
Why This Matters
This 70-fold potency advantage means researchers need only 1/70th the mass of the target compound compared to CB29 to achieve the same inhibitory effect, reducing procurement costs and solvent usage in ALDH2-focused research.
- [1] BindingDB. (2023). BDBM50459608 IC50 Data (ALDH2). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50459608 View Source
- [2] BindingDB. (2023). BDBM109210 (CB29) IC50 Data. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=109210 View Source
